molecular formula C18H20ClN3O2 B5759594 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine

1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B5759594
M. Wt: 345.8 g/mol
InChI Key: WXVYJXBCGFWGOF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 2-chlorobenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Reduction of Nitro Group: The major product would be 1-(2-chlorobenzyl)-4-(4-aminobenzyl)piperazine.

    Substitution of Chlorine: The major product would depend on the nucleophile used, such as 1-(2-aminobenzyl)-4-(4-nitrobenzyl)piperazine if an amine is used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of receptor-ligand interactions due to its piperazine core.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes in the body, modulating their activity. The piperazine core is known to interact with various neurotransmitter receptors, which could be a potential pathway for its effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine: Known for its stimulant properties and used in the synthesis of various pharmaceuticals.

    1-(4-chlorobenzyl)piperazine: Similar structure but with different substituents, leading to different chemical properties and applications.

Uniqueness

1-(2-chlorobenzyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both a chlorobenzyl and a nitrobenzyl group, which can impart distinct chemical reactivity and potential biological activity compared to other piperazine derivatives.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-18-4-2-1-3-16(18)14-21-11-9-20(10-12-21)13-15-5-7-17(8-6-15)22(23)24/h1-8H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYJXBCGFWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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